molecular formula C8H11FN2O B13168350 4-(Aminomethyl)-2-fluoro-5-methoxyaniline

4-(Aminomethyl)-2-fluoro-5-methoxyaniline

Cat. No.: B13168350
M. Wt: 170.18 g/mol
InChI Key: JUVWTUZDHZDQHK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-fluoro-5-methoxyaniline is an organic compound with a unique structure that includes an aminomethyl group, a fluorine atom, and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-fluoro-5-methoxyaniline typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the aromatic ring. The aminomethyl group can be added through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaCNBH_3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are essential to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-fluoro-5-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as NaBH_4 and lithium aluminum hydride (LiAlH_4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-(Aminomethyl)-2-fluoro-5-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-fluoro-5-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through its electronegativity. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)pyridine
  • Aminomethylphosphonic acid

Uniqueness

4-(Aminomethyl)-2-fluoro-5-methoxyaniline is unique due to the presence of both a fluorine atom and a methoxy group on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets .

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

4-(aminomethyl)-2-fluoro-5-methoxyaniline

InChI

InChI=1S/C8H11FN2O/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-3H,4,10-11H2,1H3

InChI Key

JUVWTUZDHZDQHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN)F)N

Origin of Product

United States

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